molecular formula C20H15BrClN3O B8507697 6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline

6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline

Cat. No.: B8507697
M. Wt: 428.7 g/mol
InChI Key: IZPNSFAQEZJMQE-UHFFFAOYSA-N
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Description

6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pyrazole ring attached to a benzyl group, which is further connected to a quinoline scaffold substituted with bromine, chlorine, and methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

The synthesis of 6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with an appropriate 1,3-dicarbonyl compound.

    Attachment of the benzyl group: The pyrazole ring is then reacted with a benzyl halide under basic conditions to form the pyrazolylbenzyl intermediate.

    Quinoline synthesis: The quinoline scaffold is synthesized separately, often starting from aniline derivatives through a series of cyclization and substitution reactions.

    Coupling reaction: The final step involves coupling the pyrazolylbenzyl intermediate with the quinoline scaffold under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling reactions: The pyrazole ring can participate in coupling reactions with various electrophiles, such as in Suzuki-Miyaura or Heck reactions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline has several scientific research applications:

    Medicinal chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Organic synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

When compared to other quinoline derivatives, 6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline stands out due to its unique combination of substituents. Similar compounds include:

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Pyrazoloquinolines: Compounds with a pyrazole ring fused to a quinoline scaffold, which may have different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H15BrClN3O

Molecular Weight

428.7 g/mol

IUPAC Name

6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline

InChI

InChI=1S/C20H15BrClN3O/c1-26-20-17(19(22)16-12-14(21)5-8-18(16)24-20)11-13-3-6-15(7-4-13)25-10-2-9-23-25/h2-10,12H,11H2,1H3

InChI Key

IZPNSFAQEZJMQE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C(C=C2)Br)C(=C1CC3=CC=C(C=C3)N4C=CC=N4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A heterogeneous mixture of 3-(4-(1H-pyrazol-1-yl)benzyl)-6-bromo-2,4-dichloroquinoline (13.0 g, 30.0 mmol, Intermediate 3: step c), sodium methoxide (9.73 g, 180 mmol), and toluene (120 mL) was heated at 110° C. After 5.5 hours, the mixture was cooled to room temperature then filtered through Celite® rinsing with dichloromethane. The filtrate was concentrated to provide a crude yellow solid. The crude solid was purified by flash column chromatography (silica gel, 50% dichloromethane-hexanes initially, grading to 100% dichloromethane) to provide the title compound as a white solid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
9.73 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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